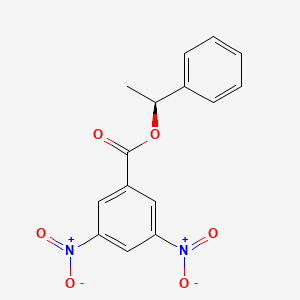

(S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate

Description

Significance of Chirality and Enantiopure Compounds in Modern Organic and Supramolecular Chemistry

Chirality is a fundamental property of molecules that dictates their spatial arrangement. numberanalytics.com Much like a person's left and right hands, chiral molecules exist as a pair of mirror images that cannot be superimposed on one another. These mirror images are known as enantiomers. While enantiomers share the same chemical formula and connectivity, their different spatial orientations lead to distinct interactions with other chiral molecules and environments. numberanalytics.com This specificity is crucial in numerous fields, particularly in pharmaceuticals, where one enantiomer of a drug may have a desired therapeutic effect while the other could be inactive or even harmful. numberanalytics.com

The importance of chirality extends into supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. numberanalytics.comnumberanalytics.com In this realm, the "handedness" of individual molecules can direct the formation of complex, functional architectures like helices and capsules. numberanalytics.com The production of enantiopure compounds, which consist of a single enantiomer, is therefore a critical goal in both organic and supramolecular chemistry, enabling the development of highly specific catalysts, advanced materials, and effective drugs. numberanalytics.comacs.org

Historical Development and Evolution of 1-Phenylethyl Derivatives as Chiral Scaffolds

Derivatives of 1-phenylethylamine (B125046) have long been recognized for their utility as chiral building blocks in organic synthesis. Their importance stems from the presence of a stereogenic center at the benzylic position, making them valuable for inducing chirality in other molecules. Historically, these compounds have been instrumental as chiral auxiliaries, temporarily incorporated into a non-chiral molecule to control the stereochemical outcome of a reaction.

The evolution of 1-phenylethyl derivatives has seen their application expand significantly. They are not only used as transient chiral influencers but have also become integral components in the design of more complex chiral ligands and catalysts. For instance, the development of ligands based on binaphthyl scaffolds has demonstrated the power of combining different chiral elements to achieve high levels of enantioselectivity in metal-catalyzed reactions. nih.govresearchgate.net The versatility and reliability of 1-phenylethyl derivatives have solidified their status as indispensable tools in the synthesis of enantiomerically pure compounds.

Role of 3,5-Dinitrobenzoate (B1224709) Moiety in Chiral Recognition and Structural Elucidation

The 3,5-dinitrobenzoate group is a key player in the field of chiral recognition due to its unique electronic properties. This moiety is highly electron-deficient, making it an excellent π-acceptor. researchgate.net This characteristic allows it to form strong non-covalent interactions, such as π-π stacking, with electron-rich aromatic systems. These interactions are often crucial for the differentiation of enantiomers. researchgate.net

In techniques like chiral chromatography, the 3,5-dinitrobenzoyl group is frequently used to derivatize analytes that lack suitable functionalities for chiral recognition. researchgate.net The resulting diastereomeric complexes, formed with a chiral stationary phase, exhibit different stabilities, leading to their separation. Furthermore, the 3,5-dinitrobenzoate moiety is invaluable for structural elucidation. Its presence can enhance the resolution of signals in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the determination of the absolute configuration of chiral molecules. nih.gov The formation of crystalline derivatives with 3,5-dinitrobenzoic acid can also facilitate X-ray crystallographic analysis, providing definitive proof of a molecule's three-dimensional structure. nih.govscilit.com

Contemporary Research Landscape and Unexplored Opportunities for (S)-(+)-1-Phenylethyl 3,5-Dinitrobenzoate

Current research continues to leverage the unique properties of this compound. It serves as a vital intermediate in the synthesis of various organic compounds and pharmaceuticals. lookchem.com Its chiral nature makes it a valuable building block for creating enantiomerically pure substances, which are in high demand in the pharmaceutical, agrochemical, and fragrance industries. lookchem.com The compound is also utilized as a reagent in a variety of organic reactions, contributing to the advancement of synthetic chemistry. lookchem.com

Despite its established use, there remain unexplored avenues for this compound. The development of novel chiral solvating agents based on the 1-phenylethyl 3,5-dinitrobenzoate framework is an active area of investigation. For example, the thioamide analogue of the well-known Kagan's amide has been synthesized and shows promise as a chiral solvating agent for NMR spectroscopy. mdpi.compreprints.orgnih.gov Further exploration into its applications in asymmetric catalysis, particularly in the development of new organocatalysts, could unlock new synthetic methodologies. The unique combination of a chiral scaffold and a strong π-acceptor group suggests potential for its use in the design of novel chiral sensors and materials with unique optical properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3205-18-3 | echemi.com |

| Molecular Formula | C15H12N2O6 | echemi.com |

| Molecular Weight | 316.27 g/mol | |

| Melting Point | 122-125 °C | echemi.com |

| Optical Activity [α]22/D | +47° (c = 2 in acetone) |

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-phenylethyl] 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKDADIXNBBCZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433190 | |

| Record name | (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-18-3 | |

| Record name | (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S + 1 Phenylethyl 3,5 Dinitrobenzoate and Its Enantiomeric Counterparts

Conventional Esterification Routes and Reaction Parameter Optimization

The formation of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709) is fundamentally an esterification reaction between (S)-1-phenylethanol and 3,5-dinitrobenzoic acid. lookchem.com Various conventional methods can be employed for this transformation, each with its own set of reaction parameters that can be optimized to enhance yield and purity.

Direct Condensation of 1-Phenylethanol (B42297) with 3,5-Dinitrobenzoic Acid

Direct condensation reactions involve the direct reaction of the alcohol and carboxylic acid, often with the aid of a catalyst to facilitate the removal of water and drive the equilibrium towards the ester product.

One of the classic methods for direct esterification is the Fischer esterification , which typically utilizes a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. jocpr.comhansshodhsudha.com The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products. hansshodhsudha.com This is commonly achieved by using an excess of one of the reactants or by removing water as it is formed, for instance, through azeotropic distillation. hansshodhsudha.com However, the direct reaction of an alcohol with 3,5-dinitrobenzoic acid can be slow and reversible, potentially leading to impure products and low yields without efficient water removal. organic-chemistry.org

A milder and often more efficient method for direct condensation is the Steglich esterification . This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). scbt.comnih.gov The reaction proceeds under mild, neutral conditions, making it suitable for sensitive substrates. jocpr.comscbt.com The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. scbt.com DMAP acts as an acyl transfer reagent, accelerating the reaction and suppressing side reactions. scbt.com

| Esterification Method | Typical Reagents | General Conditions | Advantages | Disadvantages |

| Fischer Esterification | 1-Phenylethanol, 3,5-Dinitrobenzoic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Refluxing in an excess of the alcohol or with removal of water. | Inexpensive reagents. | Harsh conditions, potential for side reactions, reversible. |

| Steglich Esterification | 1-Phenylethanol, 3,5-Dinitrobenzoic Acid, DCC or DIC, DMAP | Room temperature in an aprotic solvent (e.g., CH₂Cl₂). jocpr.com | Mild conditions, high yields, suitable for sensitive substrates. scbt.com | Use of stoichiometric coupling agents, formation of urea (B33335) by-products. |

Acylation with 3,5-Dinitrobenzoyl Chloride and its Variants

A common and effective alternative to direct condensation is the acylation of the alcohol with a more reactive derivative of the carboxylic acid, such as an acid chloride. The use of 3,5-dinitrobenzoyl chloride is a standard method for the derivatization of alcohols. organic-chemistry.orgmdpi.com This method is often preferred for more sensitive compounds.

The reaction is typically carried out by reacting (S)-1-phenylethanol with 3,5-dinitrobenzoyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product. The high reactivity of the acid chloride generally leads to high yields of the ester under mild conditions.

Optimization of the reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. For instance, in the synthesis of related amides from 3,5-dinitrobenzoyl chloride, biphasic conditions using dichloromethane (B109758) and aqueous sodium carbonate have been shown to provide quantitative yields. nih.gov

| Parameter | Influence on the Reaction | General Optimization Strategy |

| Solvent | Affects solubility of reactants and reaction rate. | Aprotic solvents like dichloromethane, diethyl ether, or toluene (B28343) are commonly used. |

| Base | Neutralizes HCl by-product, can act as a catalyst. | Pyridine or triethylamine are common choices. Stoichiometric or slight excess is used. |

| Temperature | Influences reaction rate and potential for side reactions. | Often carried out at room temperature or slightly below to control exothermicity. |

| Reaction Time | Determines the extent of conversion. | Monitored by techniques like TLC to ensure completion. |

Asymmetric Synthesis Approaches to Enantiopure 1-Phenylethanol Precursors

The synthesis of enantiomerically pure (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate relies on the availability of the enantiopure precursor, (S)-1-phenylethanol. Asymmetric synthesis, particularly the stereoselective reduction of the prochiral ketone acetophenone, is a powerful strategy to obtain this chiral alcohol directly, with a theoretical yield of 100%.

Biocatalytic asymmetric reduction using whole-cell catalysts or isolated enzymes is a widely employed method due to its high enantioselectivity and environmentally benign reaction conditions. These methods often utilize alcohol dehydrogenases (ADHs) which can deliver high enantiomeric excess (ee). For example, the use of Ispir bean (Phaseolus vulgaris) as a source of ADH has been optimized for the production of (S)-1-phenylethanol from acetophenone.

The optimization of such biocatalytic reductions involves a multi-parameter approach, considering factors like substrate concentration, biocatalyst loading, co-substrate concentration for cofactor regeneration (e.g., glucose for NADPH), and reaction time. Response Surface Methodology (RSM) is a statistical tool often used to efficiently optimize these parameters.

| Biocatalyst | Substrate | Key Reaction Parameters | Product | Enantiomeric Excess (ee) | Yield/Concentration |

| Ispir bean (acetone powder) | Acetophenone | 36 h reaction time, 6 mM acetophenone, 25.15 mM glucose, 175 mg/mL biocatalyst, 30°C, pH 7.0 | (S)-1-phenylethanol | >99% | 2.4 mM |

| Baker's yeast | 2-chloro-1-phenylethanone derivatives | Not specified | (S)-2-chloro-1-phenylethanol derivatives | >97% | >74% |

| Lactobacillus kefir (LK-ADH) | Acetophenone | 120 U LK-ADH per mmol substrate | (R)-1-phenylethanol | 99% | 96% |

Chiral Resolution Techniques Applied to Racemic 1-Phenylethanol

When a racemic mixture of 1-phenylethanol is used as the starting material, a resolution step is necessary to separate the (S) and (R) enantiomers. Chiral resolution techniques are based on the principle of converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.

Diastereomeric Salt Formation and Fractional Crystallization

A classical method for resolving racemic alcohols involves their derivatization with a chiral acid to form a mixture of diastereomeric esters. These diastereomers can then be separated by fractional crystallization, taking advantage of their different solubilities. Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure alcohols. For example, reacting racemic 1-phenylethanol with an enantiomerically pure chiral acid like (R)-(-)-acetoxyphenylacetic acid produces a pair of diastereomeric esters, (R,R) and (S,R), which can be distinguished and quantified. nih.gov

Alternatively, the racemic alcohol can be converted into a half-ester with a diacid anhydride, such as 1,2-benzenedicarboxylic anhydride. The resulting racemic carboxylic acid can then be resolved by forming diastereomeric salts with a chiral amine. libretexts.orgchemrxiv.org These salts are then separated by crystallization.

| Resolving Agent Type | Example | Process | Separation Method |

| Chiral Carboxylic Acid | (R)-(-)-Acetoxyphenylacetic acid | Reaction with racemic 1-phenylethanol to form diastereomeric esters. nih.gov | Chromatography or Crystallization |

| Chiral Amine (after derivatization) | Brucine, Strychnine, (R)-1-phenylethylamine | Racemic alcohol is converted to a racemic acid (e.g., a phthalate (B1215562) half-ester), which then forms diastereomeric salts with the chiral amine. libretexts.orgchemrxiv.org | Fractional Crystallization |

Preferential Crystallization of Dinitrobenzoate Derivatives

Preferential crystallization is a technique that can be applied to separate enantiomers that crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. This method involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, which then crystallizes out preferentially. While this technique is powerful, its application is limited to compounds that form conglomerates.

There is potential for the chiral resolution of racemic 1-phenylethyl 3,5-dinitrobenzoate via preferential crystallization. chemrxiv.org This would involve preparing a supersaturated solution of the racemic ester and inducing the crystallization of one enantiomer. However, the success of this method is highly dependent on the phase diagram of the enantiomeric mixture and the ability to control the crystallization conditions to prevent the nucleation of the counter-enantiomer. The formation of diastereomeric salts can also lead to systems where one diastereomer is significantly less soluble, allowing for its selective crystallization. chemrxiv.org While the principle is well-established, specific and detailed experimental data for the preferential crystallization of this compound is not widely reported in the surveyed literature.

Enantioselective Synthesis Strategies for this compound

The primary route to obtaining enantiomerically pure this compound involves a two-step process. The first and most critical step is the resolution of racemic 1-phenylethanol to isolate the desired (S)-enantiomer. This is predominantly achieved through enzymatic kinetic resolution. The subsequent step is the esterification of the enantiopure (S)-1-phenylethanol with 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzoic acid.

Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

Enzymatic kinetic resolution is a widely employed method for separating enantiomers of chiral alcohols. This technique utilizes lipases to selectively acylate one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The enzyme Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is a highly effective biocatalyst for the resolution of (±)-1-phenylethanol. nih.govscielo.brnih.gov The enzyme selectively catalyzes the acylation of the (R)-enantiomer, allowing for the separation of the unreacted (S)-1-phenylethanol.

In a typical procedure, racemic 1-phenylethanol is reacted with an acyl donor, such as vinyl acetate, in the presence of the lipase in an organic solvent. scielo.br The (R)-enantiomer is converted to (R)-1-phenylethyl acetate, while the (S)-1-phenylethanol remains largely unreacted. The separation of the resulting ester and the unreacted alcohol provides access to the (S)-enantiomer with high enantiomeric purity. Studies have optimized various reaction parameters, including temperature, substrate concentration, and biocatalyst loading, to achieve high enantiomeric excess (ee) for the (S)-1-phenylethanol. nih.govnih.gov For instance, using Novozym 435, it is possible to reach 100% ee for the (S)-1-phenylethanol substrate. nih.gov

Dynamic Kinetic Resolution (DKR)

A more advanced and efficient strategy is dynamic kinetic resolution (DKR). DKR combines the enzymatic kinetic resolution with an in situ racemization of the unreacted enantiomer. scielo.br This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. In the context of 1-phenylethanol, a racemization agent is used to continuously convert the less reactive (S)-enantiomer into the (R)-enantiomer, which is then acylated by the enzyme. scielo.br While this method is powerful, it is often employed to produce the (R)-acetate, which would then require hydrolysis to obtain the (R)-alcohol.

Table 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Enantiomeric Excess of (S)-1-phenylethanol (%) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 | Vinyl Acetate | n-Hexane | 42 | 75 min | ~50 | 100 | nih.govnih.gov |

| Candida antarctica lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | Not Specified | 4 h | 41 (isolated yield of S-alcohol) | >95 | scielo.br |

| Candida rugosa lipase (CRL) | Vinyl Acetate | [Bmim][PF6] | 25 | 12 h | 44 | Not specified for alcohol | nih.gov |

| Burkholderia cepacia lipase (BCL) | Vinyl Acetate | [Bmim][PF6] | Not Specified | 2 h | 50 | Not specified for alcohol | nih.gov |

Esterification of (S)-1-Phenylethanol

Once enantiomerically pure (S)-1-phenylethanol is obtained, it is esterified to produce this compound. The conventional method involves reacting the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base, such as pyridine, in a suitable solvent. This reaction proceeds with retention of configuration at the chiral center.

Green Chemistry and Sustainable Synthetic Pathways (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for esters like 3,5-dinitrobenzoates. A significant advancement in this area is the use of microwave-assisted synthesis.

Microwave-Assisted Esterification

Microwave irradiation has been shown to significantly accelerate the esterification of alcohols with carboxylic acids, often leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This approach avoids the need for preparing the highly reactive and hazardous 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid using reagents like thionyl chloride or phosphorus pentachloride, which generate harmful byproducts. tandfonline.com

In a green microwave-assisted method, the alcohol is directly treated with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. tandfonline.com This method is not only faster and more atom-economical but also reduces the use of hazardous reagents. While this method is generally applicable to primary alcohols, it can be adapted for secondary alcohols like 1-phenylethanol, although yields may be lower. mdpi.com

Table 2: Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

| Reactants | Catalyst | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Alcohol + 3,5-Dinitrobenzoic Acid | Conc. H₂SO₄ | Microwave | 5 min | Good for primary alcohols | tandfonline.com |

| Ester + 3,5-Dinitrobenzoic Acid | Conc. H₂SO₄ | Microwave | 5 min | Not Specified | mdpi.com |

| Carboxylic Acid + Alcohol | Triphenylphosphine/Iodine | Microwave | Not Specified | High | rsc.org |

Advanced Structural Characterization and Stereochemical Assignment of S + 1 Phenylethyl 3,5 Dinitrobenzoate

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a molecule's three-dimensional structure and, for chiral molecules, its absolute configuration. echemi.comnih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. For (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709), this analysis confirms the 'S' configuration at the chiral center.

Crystallographic Parameters and Space Group Determination

While a specific, publicly available crystallographic information file (CIF) for (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate is not located in the search results, the process of its crystallographic analysis would involve determining key unit cell parameters and the space group. These parameters define the size and shape of the repeating unit in the crystal lattice. The crystal system (e.g., monoclinic, orthorhombic) and space group would be determined, which describe the symmetry elements present within the crystal. For a chiral, enantiomerically pure compound like the (S)-enantiomer, the crystal would crystallize in a chiral space group—one that lacks inversion centers or mirror planes.

Molecular Conformation and Torsion Angle Analysis

The analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. Key torsion angles would be defined, including those around the ester linkage and the bond connecting the chiral carbon to the phenyl group. These angles dictate the spatial relationship between the 3,5-dinitrobenzoyl group and the 1-phenylethyl moiety, influencing how the molecule packs in the crystal.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing Motifs

The crystal packing of this compound is stabilized by a network of non-covalent interactions. A prominent interaction is π-π stacking. lookchem.com This occurs between the electron-deficient 3,5-dinitrobenzoate ring and the electron-rich phenyl ring of an adjacent molecule. The nitro groups strongly withdraw electron density, making the dinitrobenzoate ring an excellent π-acceptor, while the phenyl ring acts as a π-donor.

Additionally, weak C-H···O hydrogen bonds are expected to play a role in the crystal packing. These interactions would likely involve the aromatic and methyl C-H groups acting as donors and the oxygen atoms of the nitro and ester groups acting as acceptors, further stabilizing the three-dimensional architecture. nih.govpreprints.org

Disorder Analysis and Refinement Strategies for Challenging Structures

In some crystal structures, certain parts of a molecule may exhibit disorder, meaning they occupy multiple positions within the crystal lattice. Should the structure of this compound present such challenges, specific refinement strategies would be employed. This could involve modeling the disordered groups (for instance, a phenyl ring or a nitro group) over two or more sites with partial occupancies. The refinement process aims to create the most accurate model that fits the experimental diffraction data.

Spectroscopic Probes for Structural Elucidation and Stereochemical Information

Spectroscopic methods are vital for confirming the structure and purity of a compound and can provide stereochemical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a distinct fingerprint.

While specific spectral data for this ester is not detailed in the provided search results, data for the analogous compound, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, highlights the type of information that would be obtained. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the phenyl and dinitrobenzoyl rings, a quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons. The chemical shifts of the protons on the dinitrobenzoyl ring would appear significantly downfield due to the strong electron-withdrawing effect of the two nitro groups.

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would show distinct signals for the carbonyl carbon of the ester, the chiral methine carbon, the methyl carbon, and the various aromatic carbons. The chemical shift of the carbonyl carbon in the related amide analogue is found at 161.8 ppm, and a similar value would be expected for the ester. Derivatives of 3,5-dinitrobenzoic acid are also used as chiral solvating agents in NMR to determine the enantiomeric purity of other chiral compounds.

Theoretical and Computational Investigations on S + 1 Phenylethyl 3,5 Dinitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709), these methods elucidate the fundamental characteristics that govern its behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations are employed to determine the molecule's most stable three-dimensional structure (ground state geometry) and its electronic properties. By solving approximations of the Schrödinger equation, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. Functionals such as B3LYP or the double-hybrid B2PLYP, combined with basis sets like 6-311G or the augmentation-correlation consistent series (e.g., aug-cc-pVTZ), are commonly used for such tasks. arxiv.orgarxiv.org These calculations provide a detailed picture of the electron distribution, identifying electron-rich and electron-poor regions, which is crucial for understanding the molecule's reactivity.

The ground state calculations for (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate reveal significant electronic features. The two nitro groups on the benzoate (B1203000) ring act as strong electron-withdrawing groups, creating a highly electron-deficient (electrophilic) aromatic ring. This influences the molecule's ability to participate in non-covalent interactions, such as π-stacking. The calculations also yield values for key electronic properties, which are summarized in the table below.

| Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest energy arrangement of atoms, providing precise bond lengths and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Mulliken Charges | Calculated charge distribution on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. | DFT Population Analysis |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetric distribution of charge. arxiv.org | DFT (e.g., B3LYP/aug-cc-pVTZ) |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The gap between them indicates chemical reactivity and stability. arxiv.org | DFT (e.g., B3LYP/6-311G) |

This table represents the types of data generated from DFT calculations. Actual values would be obtained from specific computational studies.

Computational Analysis of Transition States and Reaction Energetics

Beyond the ground state, DFT is instrumental in mapping out reaction pathways. By locating transition state (TS) structures—the highest energy point along a reaction coordinate—chemists can calculate the activation energy (energy barrier) for a chemical process. This is fundamental to understanding reaction kinetics and mechanisms. For a reaction involving this compound, such as its synthesis via esterification or its use in a derivatization reaction, TS analysis would identify the key bond-making and bond-breaking steps.

The process involves proposing a reaction mechanism and then using computational algorithms to find the saddle point on the potential energy surface that corresponds to the TS. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting reaction rates.

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

This compound is a flexible molecule, with rotational freedom around the ester linkage and the bond connecting the phenyl group to the chiral center. Understanding its preferred shapes, or conformations, is essential as these can significantly impact its properties and interactions.

Molecular Mechanics (MM) offers a computationally efficient method for exploring the conformational landscape. nih.gov MM methods use classical physics-based force fields (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its geometry. nih.govnih.gov By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a potential energy surface can be generated, revealing the low-energy (and therefore most populated) conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational behavior. nih.govmdpi.comtemple.edu In an MD simulation, atoms are given initial velocities, and Newton's laws of motion are solved iteratively to trace the trajectory of the molecule over time. This allows for the observation of conformational changes, from small vibrations to large-scale rotations, as they happen. temple.edu MD simulations, often performed in a simulated solvent environment, are crucial for understanding how the molecule behaves in solution, providing insights into the ensemble of conformations present at a given temperature. mdpi.com For this compound, MD can reveal the preferred orientations of the phenyl and dinitrobenzoyl groups relative to each other, which is key to its chiral recognition capabilities.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, CD Spectra)

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure and absolute configuration.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT. acs.org The process typically involves first performing a thorough conformational analysis to identify all significant low-energy conformers. nih.gov Then, for each conformer, the magnetic shielding tensors are calculated using a DFT method. The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the values for all conformers, as the experimentally observed spectrum is an average over all conformations present in solution. researchgate.net

Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) has become a standard and reliable method for predicting CD spectra. nih.govresearchgate.netacs.orgaip.org The procedure is similar to that for NMR prediction: after a comprehensive conformational search and geometry optimization, TD-DFT calculations are run on the most stable conformers to predict their individual CD spectra. nih.gov These spectra are then Boltzmann-averaged to produce a final theoretical spectrum that can be directly compared with the experimental one. A good match between the predicted and experimental spectra provides strong evidence for the assigned absolute configuration. acs.org Modern deep learning approaches are also emerging to accelerate the prediction of CD spectra. arxiv.org

| Spectroscopic Parameter | Computational Method | Key Information Provided |

| ¹H and ¹³C NMR Shifts | DFT calculations (e.g., GIAO method) on a Boltzmann-averaged ensemble of conformers. researchgate.net | Prediction of the chemical environment of each nucleus, aiding in structure elucidation and confirmation. |

| CD Spectrum | TD-DFT calculations (e.g., CAM-B3LYP/TZVP) on a Boltzmann-averaged ensemble of conformers. nih.govacs.org | Prediction of the differential absorption of left and right circularly polarized light, allowing for the determination of absolute stereochemistry. |

This table outlines the computational methods used for predicting spectroscopic parameters.

Molecular Modeling of Chiral Recognition and Diastereomeric Interactions in Solution and Solid State

This compound can be used as a chiral derivatizing agent. When it reacts with a racemic mixture of another chiral compound (e.g., an alcohol or amine), it forms a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and separated by techniques like chromatography or NMR.

Molecular modeling is used to understand the basis of this chiral recognition at the atomic level. Using techniques like molecular docking and MD simulations, researchers can model the non-covalent interactions between the dinitrobenzoate derivative and an analyte. nih.gov These interactions, which include hydrogen bonding, dipole-dipole forces, and π-π stacking involving the electron-deficient dinitroaromatic ring, are responsible for the structural differences in the diastereomeric complexes. By analyzing the interaction energies and the 3D structures of these complexes, computational models can explain why the two enantiomers of an analyte interact differently with the chiral agent, leading to the observed separation or spectroscopic differentiation.

Development of Predictive Models for Stereoselectivity

Building on the understanding of diastereomeric interactions, computational chemistry can be used to develop models that predict the outcome of stereoselective reactions. Machine learning has emerged as a powerful tool for this purpose. arxiv.orgarxiv.orgresearchgate.net

These predictive models are trained on datasets of reactions where the stereoselectivity is known. nih.govnih.gov The inputs to the model, known as features or descriptors, are computationally derived parameters that describe the properties of the reactants, catalysts, and solvents. For a reaction involving a derivative like this compound, these features could include steric parameters (e.g., cone angles), electronic properties (e.g., atomic charges, HOMO/LUMO energies from DFT), and interaction energies from molecular modeling.

By applying algorithms such as Random Forest or LASSO regression, a quantitative structure-selectivity relationship (QSSR) can be established. nih.govnih.gov Once trained and validated, these models can predict the expected enantiomeric excess (ee) for a new, untested reaction, significantly accelerating the discovery and optimization of asymmetric syntheses. arxiv.org

Applications of S + 1 Phenylethyl 3,5 Dinitrobenzoate in Stereoselective Synthesis and Chiral Analysis Research

Utilization as a Chiral Derivatizing Agent (CDA) for Alcohols and Amines

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be separated and quantified using standard analytical techniques. (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709) serves as a precursor to the highly effective chiral derivatizing agent 3,5-dinitrobenzoyl chloride, which is subsequently used to derivatize chiral alcohols and amines. Alternatively, racemic acids can be reacted with (S)-1-phenylethanol to form the corresponding diastereomeric esters. The dinitrobenzoyl group is particularly advantageous as it is a strong π-acidic tag, allowing for effective separation on Pirkle-type π-donor chiral stationary phases.

The most common application of this derivatization strategy is the determination of enantiomeric excess (e.e.) of chiral alcohols and amines using High-Performance Liquid Chromatography (HPLC). The reaction of a racemic alcohol or amine with a derivative of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate, such as 3,5-dinitrobenzoyl chloride, produces two diastereomers. These diastereomers can be separated on a standard achiral stationary phase (like silica (B1680970) or C18) because their different three-dimensional structures lead to distinct interactions with the stationary phase.

The 3,5-dinitrobenzoyl moiety provides a strong ultraviolet (UV) chromophore, enabling highly sensitive detection. The relative peak areas of the two separated diastereomers in the chromatogram correspond directly to the ratio of the enantiomers in the original sample, allowing for precise calculation of the enantiomeric excess. Research has demonstrated good to excellent separation of such derivatives for a variety of chiral analytes.

Table 1: Illustrative HPLC Separation of Diastereomeric 3,5-Dinitrobenzoate Derivatives of a Racemic Secondary Alcohol

| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (S)-alcohol-(S)-reagent | 12.5 | 49.8 | 2.1 |

| (R)-alcohol-(S)-reagent | 14.2 | 50.2 |

This table presents hypothetical data to illustrate the typical separation performance. Conditions: Achiral silica column, hexane (B92381)/isopropanol mobile phase, UV detection at 254 nm.

Beyond quantifying enantiomeric purity, derivatization with reagents related to this compound can be used to assign the absolute configuration of the analyte. This is typically achieved through one of two methods:

Comparison with Authentic Standards: The elution order of the diastereomers in an HPLC separation is consistent for a given homologous series of compounds under specific chromatographic conditions. By synthesizing an authentic sample of one diastereomer from an enantiomerically pure alcohol or amine of known absolute configuration and comparing its retention time to the peaks from the derivatized racemate, the absolute configuration of the analyte can be assigned.

Spectroscopic Analysis: While HPLC is common, Nuclear Magnetic Resonance (NMR) spectroscopy of the separated diastereomers can also reveal their absolute configuration. The chiral environment of the (S)-1-phenylethyl group induces chemical shift differences (Δδ) in the signals of the protons of the derivatized analyte. By analyzing these differences and comparing them to established models, the absolute configuration can often be deduced without needing an authentic standard.

Role in Chiral Resolution Studies via Crystallization

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. One of the classical and most effective methods for this is diastereomeric crystallization. This technique relies on the different solubilities of diastereomeric salts or derivatives.

In this context, a racemic acid can be reacted with (S)-1-phenylethanol (a component of the title compound) to form a mixture of two diastereomeric esters. Due to their different shapes and intermolecular interactions, these diastereomers will have different crystal lattice energies and, consequently, different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomer can be selectively crystallized from the solution, isolated by filtration, and then hydrolyzed to yield the enantiomerically pure acid. The more soluble diastereomer remains in the mother liquor and can be recovered separately. This method is a powerful tool for obtaining enantiopure compounds on a preparative scale.

Table 2: Principle of Chiral Resolution by Diastereomeric Crystallization

| Diastereomer | Structure | Solubility in Ethanol (g/L) | Outcome |

| Diastereomer 1 | (R)-Acid-(S)-Alcohol | 5.2 | Crystallizes preferentially |

| Diastereomer 2 | (S)-Acid-(S)-Alcohol | 15.8 | Remains in mother liquor |

This table presents hypothetical data to illustrate the principle of differential solubility leading to resolution.

Employment as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The (S)-1-phenylethyl group, the chiral component of this compound, is a well-established and effective chiral auxiliary. Its steric bulk and defined stereochemistry can effectively shield one face of a reactive center, forcing an incoming reagent to approach from the less hindered face, thereby inducing high diastereoselectivity.

The (S)-1-phenylethyl auxiliary can be employed to direct the stereochemistry of various carbon-carbon bond-forming reactions. For instance, if a substrate containing a prochiral enolate is esterified with (S)-1-phenylethanol, the resulting chiral ester can undergo highly diastereoselective reactions. The bulky phenyl group of the auxiliary blocks one face of the enolate, directing alkylating agents or electrophiles to the opposite face. This strategy has been successfully applied in reactions such as:

Aldol Additions: Controlling the formation of new stereocenters during the reaction of an enolate with an aldehyde.

Michael Additions: Directing the conjugate addition of nucleophiles to α,β-unsaturated systems.

The result is the preferential formation of one diastereomer of the product, which can then be hydrolyzed to release the chiral auxiliary and the desired enantiomerically enriched product.

Table 3: Illustrative Diastereoselectivity in an Alkylation Reaction Using a (S)-1-Phenylethyl Auxiliary

| Electrophile | Reaction Temperature (°C) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e.) (%) |

| Methyl Iodide | -78 | 95:5 | 90 |

| Benzyl Bromide | -78 | 97:3 | 94 |

| Isopropyl Iodide | -60 | 90:10 | 80 |

This table presents hypothetical data showing the high level of stereocontrol achievable with a phenylethyl-based chiral auxiliary.

The synthesis of chiral heterocyclic compounds is of immense importance in medicinal chemistry. The stereocontrol exerted by the (S)-1-phenylethyl auxiliary can be harnessed in cycloaddition reactions to produce chiral heterocycles. A prime example is the Diels-Alder reaction, where the auxiliary can be attached to a dienophile. The chiral environment created by the auxiliary influences the approach of the diene, controlling both the endo/exo selectivity and the facial selectivity of the addition. This leads to the formation of a specific diastereomer of the cyclic product, which serves as a precursor to the final enantiomerically pure heterocyclic target molecule. This approach provides a reliable pathway to complex chiral structures that would be difficult to synthesize otherwise.

Contribution to the Development of Chiral Stationary Phases (CSPs) in Chromatography

The compound this compound and its derivatives have been instrumental in the evolution of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are crucial for the separation of enantiomers, a vital process in the pharmaceutical, chemical, and agricultural industries where the chirality of a molecule can dictate its biological activity. nih.gov The development of 'Pirkle-type' CSPs, in particular, has benefited from the use of molecules containing the 3,5-dinitrobenzoyl (DNB) group. nih.govnih.gov

The design of effective brush-type CSPs, often referred to as Pirkle-type phases, relies on creating a chiral environment on the surface of a solid support, typically silica gel. nih.gov The 3,5-dinitrobenzoyl (DNB) group is a cornerstone in the design of many of these phases due to its strong π-electron acceptor (π-acidic) character. semanticscholar.org This feature is fundamental to the primary chiral recognition mechanism for a broad class of analytes.

The core design principles for 3,5-dinitrobenzoyl-based CSPs involve the following key interactions:

π-π Interactions: The electron-deficient aromatic ring of the DNB group readily forms charge-transfer complexes with the π-electron-rich (π-basic) aromatic rings of analyte molecules. This donor-acceptor interaction is a major contributor to the retention and chiral discrimination on the column. nih.govresearchgate.net

Hydrogen Bonding: The DNB moiety is typically attached to a chiral selector that possesses sites for hydrogen bonding, such as amide, carbamate (B1207046), or urea (B33335) linkages. These sites can form hydrogen bonds with complementary functional groups on the analyte, such as hydroxyls, amines, or carbonyls. nih.govmdpi.com

Steric Interactions: The three-dimensional arrangement of the chiral selector and the analyte dictates how closely they can approach and interact. Steric hindrance can prevent one enantiomer from achieving the optimal multi-point interaction, leading to differences in retention times. nih.gov

Pirkle-type CSPs are broadly categorized based on their π-interaction capabilities: π-electron acceptor phases, π-electron donor phases, and phases with both acceptor and donor characteristics. nih.govresearchgate.net The 3,5-dinitrobenzoyl-based CSPs fall into the π-electron acceptor category. researchgate.net The chiral selector, to which the DNB group is attached, is covalently bonded to the silica support, resulting in durable and versatile columns compatible with a wide range of mobile phases. nih.gov

A significant advantage of these covalently bonded phases is the ability to use both enantiomeric forms of the chiral selector. This allows for the inversion of the elution order of the analyte's enantiomers, which can be highly beneficial for the accurate quantification of a minor enantiomer by causing it to elute before the major peak. nih.gov

Table 1: Key Interaction Sites in 3,5-Dinitrobenzoyl-Based CSPs

| Interaction Type | CSP Moiety | Analyte Moiety (Example) |

| π-π Interaction | 3,5-Dinitrobenzoyl Ring (π-acceptor) | Naphthyl, Phenyl (π-donors) |

| Hydrogen Bonding | Amide N-H, Carbamate N-H | Carbonyl Oxygen, Hydroxyl Group |

| Dipole-Dipole | Nitro Groups, Carbonyl Group | Polar Functional Groups |

| Steric Repulsion | Bulky groups on chiral selector | Bulky groups on analyte |

The fundamental mechanism for chiral recognition on CSPs is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. rsc.org For effective separation, there must be a significant difference in the stability (Gibbs free energy) of these two diastereomeric complexes. The widely accepted model for this differentiation is the three-point interaction model, which posits that at least three simultaneous interactions are necessary for chiral recognition, with at least one being stereochemically dependent. researchgate.netrsc.org

In the context of 3,5-dinitrobenzoyl-based CSPs, studies involving analytes like this compound help to elucidate these mechanisms. Although this specific compound is itself π-acidic, the principles are often demonstrated by separating π-basic analytes on a π-acidic CSP. The chiral recognition mechanism typically involves:

A primary π-π interaction between the DNB ring of the CSP and a π-basic aromatic ring on the analyte.

A hydrogen bond between a donor site on the CSP (e.g., an amide proton) and a hydrogen bond acceptor on the analyte (e.g., a carbonyl oxygen).

A second hydrogen bond or a steric interaction that is stereochemically dependent. One enantiomer can form a stable, three-point interaction, while the other cannot due to steric clashes, resulting in it being less strongly retained and eluting earlier from the column.

Research has shown that the nature and position of the functional groups on both the chiral selector and the analyte are critical. For instance, studies on N-3,5-dinitrobenzoyl derivatives of dipeptides and tripeptides on various CSPs have demonstrated that clean separation of stereoisomers is achievable, with a degree of predictability in the elution order based on the chiral recognition model for each specific CSP. Molecular modeling, NMR spectroscopy, and X-ray crystallography have been employed to confirm the nature of these interactions, revealing that for the more stable diastereomeric complex, multiple points of contact including ion-pairing, hydrogen bonding, and π-stacking can occur simultaneously.

Probing Chiral Recognition Mechanisms in Supramolecular Systems and Host-Guest Chemistry

Beyond its role in chromatography, this compound and related DNB derivatives are valuable tools for probing the fundamentals of chiral recognition in supramolecular chemistry. This field investigates the non-covalent interactions that govern the assembly of molecules into larger, organized structures. In host-guest chemistry, a larger host molecule (often a macrocycle) selectively binds a smaller guest molecule, and if the host is chiral, it can differentiate between the enantiomers of a chiral guest. researchgate.net

The compound this compound, with its well-defined chiral center and π-acidic aromatic system, serves as an ideal guest molecule for studying these interactions. By observing the complexation of its enantiomers with various synthetic chiral hosts, researchers can gain insight into the subtle forces that control enantioselectivity.

Key research findings in this area include:

Host-Guest Complexation Studies: Chiral macrocyclic hosts, such as those based on binaphthol units or cyclodextrins, are designed with specific cavities and interaction sites to bind guests. mdpi.com The 3,5-dinitrobenzoyl moiety of the guest is a particularly effective binding motif, interacting with complementary π-basic surfaces within the host's cavity.

Spectroscopic Titrations: Techniques like NMR, UV-vis, and fluorescence spectroscopy are used to study the formation of host-guest complexes. In an NMR titration, for example, adding a chiral host to a solution of racemic 1-phenylethyl 3,5-dinitrobenzoate would result in the formation of two different diastereomeric complexes, [(Host)·(S-guest)] and [(Host)·(R-guest)]. These complexes will have distinct NMR spectra, allowing for the direct observation of chiral recognition. The relative association constants (K_a) for the two enantiomers can be determined, providing a quantitative measure of the host's enantioselectivity.

Thermodynamic Analysis: Isothermal titration calorimetry (ITC) can be employed to measure the thermodynamic parameters (ΔG, ΔH, and TΔS) of host-guest binding. By comparing the thermodynamics of binding for the (S) and (R) enantiomers of 1-phenylethyl 3,5-dinitrobenzoate with a chiral host, a detailed picture of the driving forces behind the chiral recognition process can be obtained. For instance, a large enthalpic difference (ΔΔH) between the two diastereomeric complexes would suggest that stronger specific interactions, like hydrogen bonds, are key to discrimination. Conversely, a significant entropic difference (TΔΔS) might point to the role of solvation effects or conformational changes upon binding.

Table 2: Representative Data from a Hypothetical Host-Guest Binding Study

This table illustrates the type of data obtained from studying the complexation of the enantiomers of 1-Phenylethyl 3,5-dinitrobenzoate with a chiral macrocyclic host.

| Guest Enantiomer | Host | Association Constant (K_a) [M⁻¹] | Free Energy (ΔG) [kcal/mol] | Enthalpy (ΔH) [kcal/mol] | Entropy (TΔS) [kcal/mol] | Enantioselectivity (K_S / K_R) |

| (S)-1-Phenylethyl 3,5-dinitrobenzoate | Chiral Host A | 1500 | -4.33 | -6.5 | -2.17 | 3.0 |

| (R)-1-Phenylethyl 3,5-dinitrobenzoate | Chiral Host A | 500 | -3.68 | -5.0 | -1.32 |

Note: The data in this table is illustrative and intended to represent typical findings in such an experiment.

These fundamental studies are not merely academic; they provide the essential principles needed for the rational design of new and more effective chiral selectors for chromatography, asymmetric catalysts for synthesis, and chiral sensors. By understanding how molecules like this compound are recognized, scientists can better create systems for a wide array of applications that depend on precise control of chirality.

Advanced Analytical Methodologies for Enantiomeric Purity and Concentration Determination

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantioseparation of chiral compounds, including esters like (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709). nih.gov The development of a robust HPLC method involves careful selection of the chiral stationary phase, optimization of the mobile phase, and implementation of a suitable detection strategy.

The core of a successful chiral separation lies in the choice of the Chiral Stationary Phase (CSP). The interaction between the CSP and the enantiomers creates transient diastereomeric complexes, leading to different retention times. bgb-analytik.com For the separation of 1-phenylethanol (B42297) and its derivatives, polysaccharide-based CSPs are among the most successful and widely used. nih.gov

Polysaccharide-Based CSPs: Cellulose and amylose (B160209) derivatives, particularly those with 3,5-dimethylphenylcarbamate substituents, have demonstrated excellent enantiorecognition capabilities for a broad range of compounds. nih.gov Columns such as Chiralcel OD, Chiralcel OD-H, and Chiralpak AD are frequently employed. mdpi.comnih.govresearchgate.net For instance, the Lux Cellulose-3 column has been used to achieve baseline separation of the enantiomers of 1-phenylethanol and its esters. mdpi.com Immobilized polysaccharide CSPs, like CHIRALPAK® IA and IB, offer enhanced solvent compatibility, allowing for a wider range of mobile phases and improved method development flexibility. hplc.eu

Pirkle-Type CSPs: These "brush-type" CSPs, which contain π-acidic or π-basic aromatic rings, are also effective. They operate on the principle of forming π-π complexes, hydrogen bonds, and dipole-dipole interactions to achieve separation.

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC are known for their robustness and multimodal capabilities, suitable for separating polar compounds. sigmaaldrich.com

Cyclodextrin-Based CSPs: These phases, such as CYCLOBOND, utilize an inclusion mechanism where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com

The selection process often involves screening a library of complementary CSPs to identify the one that provides the best selectivity (α) and resolution (Rs) for the target analyte. bgb-analytik.com

Once a suitable CSP is selected, the mobile phase composition is optimized to fine-tune the separation. The choice of solvents and additives significantly impacts retention, resolution, and analysis time. nih.gov

Normal-Phase Mode: This is a common approach for chiral separations on polysaccharide-based CSPs. A typical mobile phase consists of a non-polar solvent like n-heptane or hexane (B92381) mixed with a polar modifier, usually an alcohol such as 2-propanol (IPA) or ethanol. mdpi.com For example, a mobile phase of n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) has been successfully used. mdpi.com The concentration of the alcohol modifier is a critical parameter; decreasing its percentage generally increases retention and can improve resolution, but may also lead to excessive peak broadening.

Polar Organic Mode: This mode uses polar organic solvents like acetonitrile (B52724) or methanol (B129727), often with acidic and basic additives (e.g., trifluoroacetic acid and triethylamine). This can be particularly useful for achieving difficult separations. nih.gov

Reversed-Phase Mode: While less common for some traditional polysaccharide CSPs, reversed-phase conditions (e.g., acetonitrile/water or methanol/water) are applicable, especially with bonded and immobilized CSPs. sigmaaldrich.com

Temperature and flow rate are also adjusted to optimize efficiency. Lower flow rates can sometimes benefit chiral separations, and controlling the column temperature helps ensure reproducibility. sigmaaldrich.com

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol and its esters | Lux Cellulose-3 | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | 1 mL/min | UV (254 nm) | mdpi.com |

| 1-Phenylethanol | Chiralcel OD | Normal Phase | Not specified | Not specified | researchgate.net |

| Verapamil Enantiomers | LarihcShell-P (core-shell isopropyl carbamate (B1207046) cyclofructan 6) | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (B128534) (98:2:0.05:0.025, v/v/v/v) | 0.5 mL/min | Fluorescence | nih.gov |

| Phenylethyl alcohol | Waters C18 Symmetry (achiral) | Water/acetonitrile (50:50, v/v) | 1.0 mL/min | UV (220 nm) | academicjournals.org |

The final component of the HPLC method is the detector. The choice depends on the analyte's properties and the required sensitivity.

UV/Vis and Photodiode Array (PDA) Detection: Due to the presence of the aromatic phenyl group and the highly conjugated dinitrobenzoate moiety, (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate exhibits strong UV absorbance. This makes UV/Vis detection a simple, robust, and common choice. mdpi.com A PDA detector offers the additional advantage of providing spectral data, which can help confirm peak purity and identity. nih.gov

Mass Spectrometry (MS): For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is a powerful option. MS detection provides molecular weight and fragmentation information, confirming the identity of the eluting peaks. nih.gov

Chiral Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Excess

Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and semi-volatile enantiomers. chromatographyonline.com While the this compound ester itself may have low volatility, chiral GC is excellently suited for analyzing its precursor, 1-phenylethanol. The enantiomeric purity of the starting alcohol directly determines the enantiomeric purity of the final ester product, assuming no racemization occurs during the synthesis.

The most common approach in chiral GC is the use of capillary columns coated with a chiral stationary phase, typically a derivatized cyclodextrin. chromatographyonline.comgcms.cz

Cyclodextrin-Based CSPs: Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are widely used. chromatographyonline.comgcms.cz Columns like Astec® CHIRALDEX™ B-PM or Rt-βDEXsm have shown excellent performance in separating the enantiomers of 1-phenylethanol. gcms.czsigmaaldrich.com The separation mechanism involves the formation of temporary inclusion complexes between the analyte and the cyclodextrin cavity, where chiral recognition occurs based on subtle differences in fit and interaction. chromatographyonline.com

Method development in chiral GC involves optimizing the temperature program (oven ramp), carrier gas flow rate, and injection parameters to achieve baseline separation of the enantiomers. sigmaaldrich.comchromforum.org

| Analyte | Chiral Stationary Phase (CSP) | Oven Temperature | Carrier Gas/Pressure | Detection | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol Enantiomers | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 μm) | 120 °C (Isothermal) | Helium, 24 psi | FID | sigmaaldrich.com |

| 1-Phenylethanol | Astec/Supelco B-DM (30 m x 0.25 mm x 0.12 um) | Various Ramps | Not specified | Not specified | chromforum.org |

| 1-Phenylethanol | Rt-βDEXsm | Not specified | Not specified | Not specified | gcms.cz |

Supercritical Fluid Chromatography (SFC) for Rapid and Green Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and reduced environmental impact. shimadzu.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.comafmps.be

The low viscosity and high diffusivity of supercritical CO₂ allow for the use of higher flow rates without a significant loss in separation efficiency, leading to much faster analyses compared to HPLC. afmps.bechromatographyonline.com For chiral separations, the same types of CSPs used in HPLC, particularly polysaccharide-based columns, are employed in SFC. shimadzu.com

A polar organic solvent, such as methanol or ethanol, is typically added to the CO₂ as a modifier to increase the mobile phase's solvating power and improve peak shape. shimadzu.comchromatographyonline.com The ability to rapidly screen different columns and modifiers makes SFC a highly efficient tool for chiral method development. shimadzu.com Given its success with a wide range of chiral compounds, SFC is a highly suitable methodology for the high-throughput analysis of this compound.

Advanced NMR Spectroscopic Techniques for Enantiomeric Excess Quantification (e.g., ¹H NMR with Chiral Solvating Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct method for determining enantiomeric excess that does not require chromatographic separation. The technique relies on the use of a Chiral Solvating Agent (CSA). nih.govpreprints.org A CSA is an enantiomerically pure compound that interacts with the analyte's enantiomers to form transient, non-covalent diastereomeric complexes. nih.govpreprints.org

Because these diastereomeric complexes are chemically non-equivalent, they exhibit different NMR spectra. This results in the splitting of specific proton signals in the ¹H NMR spectrum, where each enantiomer gives rise to a distinct peak. preprints.org The enantiomeric excess can then be calculated directly by integrating the areas of these separated signals.

For an analyte like this compound, or its precursor alcohol, suitable CSAs would be molecules capable of forming interactions (e.g., hydrogen bonds, π-π stacking) at the chiral center.

Kagan's Amide and Derivatives: (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, known as Kagan's amide, is a validated CSA for discriminating a wide range of functional groups, including alcohols. nih.govpreprints.org Its thioamide variant, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has also been synthesized and proposed as a competent CSA. nih.govpreprints.orgnih.gov The dinitrophenyl group in these CSAs can engage in π-π stacking with the phenyl group of the analyte, while the amide/thioamide N-H group can act as a hydrogen bond donor. preprints.org

Mechanism of Discrimination: The CSA forms a complex with both the (R) and (S) enantiomers of the analyte. However, the geometry and stability of the two resulting diastereomeric complexes differ, leading to different chemical environments for the protons near the chiral center. This difference is observed as a chemical shift non-equivalence (ΔΔδ) in the ¹H NMR spectrum, allowing for quantification. preprints.org

This NMR-based method is relatively fast, requires no derivatization of the analyte, and allows for the recovery of the sample. unipi.it

Polarimetry and Optical Rotation Measurement for Purity and Stereochemical Confirmation

Polarimetry is a fundamental and historically significant technique for the analysis of chiral compounds such as this compound. This method relies on the ability of a chiral molecule to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer, providing crucial information for its identification, stereochemical confirmation, and the determination of its purity.

The primary value obtained from polarimetry is the specific rotation, denoted as [α]. It is an intensive property of a chiral substance and is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample of a specific path length (l) and concentration (c). masterorganicchemistry.com The sign of the rotation, positive (+) or negative (-), indicates whether the compound is dextrorotatory (rotates light to the right) or levorotatory (rotates light to theleft), respectively. For this compound, the "(+)" designation indicates it is dextrorotatory.

The specific rotation is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). masterorganicchemistry.com

A standard set of conditions for reporting specific rotation involves using the sodium D-line (λ = 589 nm) and a temperature of 20-25°C.

Stereochemical Confirmation

The sign of the specific rotation is a key descriptor for a particular enantiomer. For this compound, the positive sign of its optical rotation is integral to its nomenclature and confirms its identity as the (S)-enantiomer. Its enantiomer, (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, would be expected to exhibit a specific rotation of the same magnitude but with a negative sign under identical measurement conditions. This opposing optical behavior is a fundamental principle for distinguishing between enantiomers.

Enantiomeric Purity Determination

Polarimetry provides a direct method for quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture and is defined as:

ee (%) = (|[α]observed| / |[α]pure|) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]pure is the specific rotation of the pure enantiomer.

To apply this, the specific rotation of the enantiomerically pure compound must be known. For this compound, a reference value for its specific rotation has been established.

Table 1: Specific Rotation of this compound

| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength | Concentration (c) | Solvent |

|---|

Data sourced from commercial product specifications. Detailed research findings on the polarimetric analysis of this specific compound under varied conditions are limited in publicly available scientific literature.

Using the data from Table 1, if a synthesized sample of (S)-1-Phenylethyl 3,5-dinitrobenzoate, dissolved in acetone (B3395972) at a concentration of 2 g/100mL, yields an observed rotation of +40° under the same conditions, its enantiomeric excess would be calculated as:

ee (%) = (+40° / +47°) × 100 ≈ 85.1%

This indicates that the mixture contains 85.1% of the (S)-enantiomer in excess over the racemate. The composition of the mixture would be 92.55% (S)-enantiomer and 7.45% (R)-enantiomer.

While highly effective, the accuracy of determining enantiomeric excess via polarimetry is dependent on the precise measurement of the observed rotation and the reliability of the reference value for the pure enantiomer. The presence of other optically active impurities can also interfere with the measurement, a limitation that should be considered during analysis.

Emerging Research Directions and Future Perspectives for S + 1 Phenylethyl 3,5 Dinitrobenzoate Research

Innovations in Asymmetric Synthesis to Enhance Enantiopurity and Yield

The efficacy of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate (B1224709) as a chiral resolving agent or as a building block in asymmetric synthesis is fundamentally dependent on its own enantiomeric purity. Future research will likely focus on optimizing its synthesis to achieve near-perfect enantiopurity (>99% enantiomeric excess) and high chemical yields. The primary synthetic route involves the esterification of (S)-1-phenylethanol with 3,5-dinitrobenzoyl chloride. Innovations in this area are centered on the selection of reagents and reaction conditions that minimize side reactions and prevent any racemization of the chiral center.

Key areas for synthetic innovation include:

Advanced Coupling Reagents: Moving beyond traditional methods to explore novel coupling agents that can facilitate the esterification under milder conditions, thus preserving the stereochemical integrity of the (S)-1-phenylethanol.

Catalytic Approaches: The development of catalytic methods, perhaps using organocatalysts, to promote the esterification. This could lead to more efficient and environmentally benign processes.

Purification Techniques: Implementing advanced purification techniques, such as preparative chiral chromatography, to isolate the desired (S)-enantiomer with exceptionally high purity.

| Parameter | Traditional Method | Potential Innovation | Anticipated Benefit |

| Catalyst/Reagent | Stoichiometric base (e.g., pyridine) | Chiral organocatalyst | Higher efficiency, milder conditions |

| Solvent | Dichloromethane (B109758), Toluene (B28343) | Greener solvents (e.g., 2-MeTHF) | Reduced environmental impact |

| Purification | Recrystallization | Preparative HPLC/SFC | Higher enantiomeric and chemical purity |

Exploration of Novel Chiral Recognition Principles Utilizing the Compound's Structure

The molecular architecture of (S)-(+)-1-Phenylethyl 3,5-dinitrobenzoate is ideal for probing the fundamentals of chiral recognition. The electron-deficient 3,5-dinitrophenyl ring is a strong π-acceptor, capable of forming π-π stacking interactions with electron-rich aromatic systems in an analyte. Pioneering work on similar "Pirkle-type" chiral selectors has established a model for chiral recognition based on a combination of interactions. researchgate.netchiralpedia.com

Future research will delve deeper into these interactions by:

Investigating the "Three-Point Interaction" Model: Systematically studying how π-π stacking, hydrogen bonding (to the ester carbonyls), and steric hindrance work in concert to differentiate between enantiomers.

Probing Self-Recognition Phenomena: Exploring whether this compound can exhibit chiral self-recognition, a phenomenon observed in other 3,5-dinitrobenzoyl derivatives where molecules of the same chirality preferentially associate. researchgate.net

Use as a Chiral Solvating Agent: Expanding its application as a chiral solvating agent for nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of a wider range of chiral analytes.

The primary interactions responsible for chiral recognition are summarized below:

| Interaction Type | Donor/Acceptor Site on the Compound | Role in Chiral Recognition |

| π-π Stacking | 3,5-Dinitrobenzoyl group (π-acceptor) | Binds to π-basic groups on the analyte. |

| Hydrogen Bonding | Ester carbonyl oxygen atoms (H-bond acceptor) | Interacts with H-bond donor groups on the analyte. |

| Dipole-Dipole | Ester and nitro groups | Contributes to the overall binding energy and orientation. |

| Steric Repulsion | Phenyl group and methyl group | Creates a specific 3D pocket that one enantiomer of an analyte fits into better than the other. |

Integration into Automated and High-Throughput Analytical Platforms for Chiral Screening

The demand for rapid analysis of enantiomeric purity, particularly in the pharmaceutical industry, has driven the development of high-throughput screening methods. Chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of these platforms. digitellinc.com this compound, when covalently bonded to a support like silica (B1680970), creates a Pirkle-type CSP.

The integration of such CSPs into automated systems is a major area of current and future research. springernature.com Key advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The preparation of CSPs using sub-2-micron fully porous or core-shell silica particles allows for extremely fast and efficient separations, sometimes in under a second. researchgate.netamericanpharmaceuticalreview.com This enables the screening of large libraries of chiral compounds in a fraction of the time previously required.

Supercritical Fluid Chromatography (SFC): Pirkle-type CSPs have shown excellent performance in SFC, which often provides faster separations and uses less organic solvent than HPLC, making it a greener alternative for high-throughput screening. researchgate.net

Robotic Systems: The use of robotic autosamplers and automated data analysis software allows for continuous, unattended screening of hundreds of samples, with the data from the chiral separation directly informing subsequent research and development steps.

Computational Design and Virtual Screening of Chiral Systems for Enhanced Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chiral recognition. Molecular modeling techniques, such as molecular dynamics and density functional theory (DFT), can provide detailed insights into the interactions between a chiral selector and the enantiomers of an analyte at the atomic level. nih.gov

For this compound, future computational work will likely focus on:

Virtual Screening: Creating a computational model of the compound and using it to virtually screen libraries of potential analytes to predict which ones can be successfully resolved. This saves significant time and resources compared to experimental screening.

Designing Novel Selectors: Using the current compound as a scaffold, computational methods can be used to design new chiral selectors with modified structures (e.g., different aromatic groups, alternative linkers) to enhance selectivity for specific classes of analytes.

Elucidating Recognition Mechanisms: Simulating the diastereomeric complexes formed between the selector and each enantiomer of an analyte can help to precisely identify the key binding interactions and explain the origin of chiral recognition. nih.gov This knowledge can then be used to rationally design better chiral separation methods.

Contribution to Mechanistic Understanding of Complex Chiral Transformations and Catalytic Processes